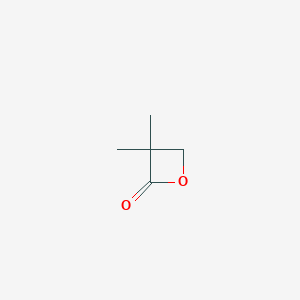
Pivalolactone
Cat. No. B016579
Key on ui cas rn:
1955-45-9
M. Wt: 100.12 g/mol
InChI Key: ULKFLOVGORAZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03931237
Procedure details


Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.


Name
isobutyroxypivalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C=O.[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:31])([CH3:30])[CH2:23][O:24][C:25](=[O:29])[CH:26]([CH3:28])[CH3:27])=[O:19])(=[O:14])[CH:11]([CH3:13])[CH3:12]>>[C:18]([O:20][C:21](=[O:32])[CH:22]([CH3:30])[CH3:23])(=[O:19])[CH:17]([CH3:33])[CH3:16].[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:25]([O:24][CH2:23][C:22]([CH3:31])([CH3:30])[C:21]([O:20][C:18](=[O:19])[C:17]([CH3:33])([CH3:34])[CH2:16][O:15][C:10](=[O:14])[CH:11]([CH3:12])[CH3:13])=[O:32])(=[O:29])[CH:26]([CH3:27])[CH3:28]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
isobutyroxypivalic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by burning clean in air and steam at 550°C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US03931237
Procedure details


Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.


Name
isobutyroxypivalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C=O.[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:31])([CH3:30])[CH2:23][O:24][C:25](=[O:29])[CH:26]([CH3:28])[CH3:27])=[O:19])(=[O:14])[CH:11]([CH3:13])[CH3:12]>>[C:18]([O:20][C:21](=[O:32])[CH:22]([CH3:30])[CH3:23])(=[O:19])[CH:17]([CH3:33])[CH3:16].[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:25]([O:24][CH2:23][C:22]([CH3:31])([CH3:30])[C:21]([O:20][C:18](=[O:19])[C:17]([CH3:33])([CH3:34])[CH2:16][O:15][C:10](=[O:14])[CH:11]([CH3:12])[CH3:13])=[O:32])(=[O:29])[CH:26]([CH3:27])[CH3:28]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
isobutyroxypivalic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by burning clean in air and steam at 550°C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
